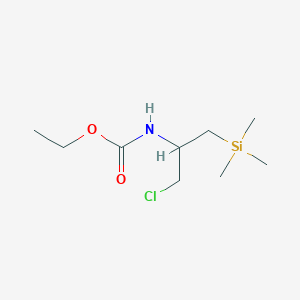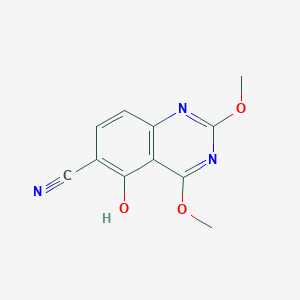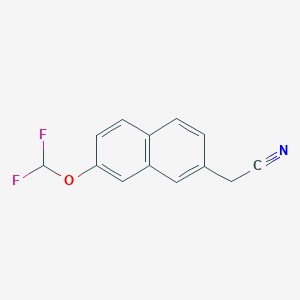
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of a methylsulfanyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced at the 7th position through a nucleophilic substitution reaction.
Formation of Keto Group: The keto group at the 4th position is formed through oxidation reactions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the keto group, leading to the formation of alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and halides.
Major Products:
Oxidized Derivatives: Formation of sulfoxides and sulfones.
Reduced Derivatives: Formation of alcohols.
Substituted Derivatives: Introduction of various functional groups at the 7th position
Scientific Research Applications
7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: The compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death in bacteria.
Comparison with Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Nalidixic Acid: An early quinolone antibiotic with structural similarities.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacteria.
Uniqueness: 7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .
Properties
CAS No. |
91092-79-4 |
|---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
NIEOMTOKTLFKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


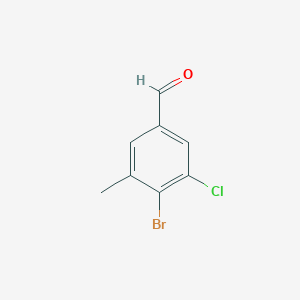




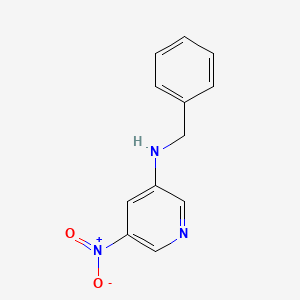

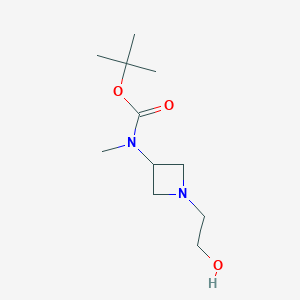
![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

